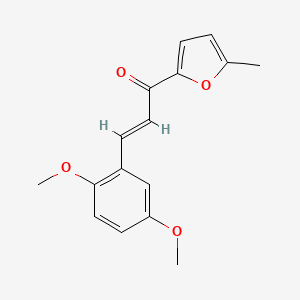
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one, is an organic compound that has recently become a topic of interest for scientists. It is a heterocyclic compound containing a 5-membered ring with both oxygen and nitrogen atoms. It has been studied for its potential to be used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other important compounds.
Scientific Research Applications
2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to be a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential use in the synthesis of various polymers and other materials. Additionally, it has been studied for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that it may act as a proton transfer agent, allowing for the transfer of protons between molecules. This could potentially be used to facilitate the synthesis of various compounds. Additionally, it may act as a Lewis acid, allowing for the formation of various covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it is believed that it may have potential applications in the treatment of various diseases and conditions. Additionally, it may have potential applications in the prevention of various diseases and conditions.
Advantages and Limitations for Lab Experiments
The use of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, making it an ideal choice for research purposes. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in laboratory settings. However, it does have some limitations. It is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, it is not very reactive, making it difficult to use in certain types of reactions.
Future Directions
The potential future directions for 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one are numerous. It could be used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in various chemical reactions. It could also be used as a proton transfer agent in various biochemical and physiological processes. Finally, it could be used as a Lewis acid in the formation of various covalent bonds.
Synthesis Methods
2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol with 5-methylfuran-2-yl bromide in the presence of a base. This reaction yields the desired product, 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one, as well as other byproducts. The second step involves the purification of the product using a column chromatography technique. This process involves the separation of the desired product from the other byproducts.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYHXILLYTODR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)


![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)





